2-(PERFLUOROOCTYL)ETHYL METHACRYLATE

Overview

Description

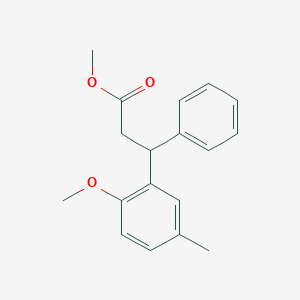

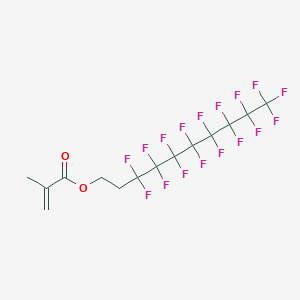

2-(PERFLUOROOCTYL)ETHYL METHACRYLATE: is a fluorinated acrylate monomer with a methacrylate functional group. This compound is known for imparting excellent water repellency to coatings and materials fabricated using it. It is widely used as a surface-modifying agent to alter the properties of different substrates, enhancing surface lubricity, reducing friction, improving drug release properties, and modifying surface energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE typically involves the reaction of methacrylic acid with a fluorinated alcohol under esterification conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain the desired product with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE primarily undergoes polymerization reactions due to its methacrylate functional group. It can participate in free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers .

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Surface Modification: The compound can be used in surface modification reactions to impart hydrophobicity and oleophobicity to various substrates.

Major Products: The major products formed from the polymerization of this compound are fluorinated polymers that exhibit excellent water and oil repellency, thermal stability, and chemical resistance .

Scientific Research Applications

Chemistry: In chemistry, this compound is used to synthesize fluorinated polymers that are employed in various applications, including coatings, adhesives, and surface treatments. These polymers are valued for their hydrophobic and oleophobic properties .

Biology and Medicine: In the field of biology and medicine, 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE is used to modify the surface properties of medical devices and drug delivery systems.

Industry: Industrially, this compound is used in the production of coatings that provide water and oil repellency to various surfaces. It is also used in the fabrication of super amphiphobic sponges that repel both water and oil .

Mechanism of Action

The mechanism by which 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE exerts its effects is primarily through its fluorinated structure. The presence of multiple fluorine atoms imparts hydrophobic and oleophobic properties to the compound. When used in surface modification, the compound forms a thin, uniform layer that reduces surface energy, thereby preventing the adhesion of water and oil .

Comparison with Similar Compounds

- 1H,1H,2H,2H-Perfluorodecyl acrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

- 2,2,2-Trifluoroethyl methacrylate

Uniqueness: Compared to similar compounds, 2-(PERFLUOROOCTYL)ETHYL METHACRYLATE stands out due to its higher degree of fluorination, which enhances its hydrophobic and oleophobic properties. This makes it particularly effective in applications requiring extreme water and oil repellency .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZFBSFGXQBQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)C(CH3)=CH2, C14H9F17O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26338-99-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062101 | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1996-88-9 | |

| Record name | Perfluorooctylethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of FOMA?

A1: The molecular formula of FOMA is C13H11F17O2, and its molecular weight is 550.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize FOMA?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , ] and X-ray Photoelectron Spectroscopy (XPS) [, , , ] to characterize FOMA. FTIR helps identify characteristic functional groups, while XPS provides insights into the elemental composition and chemical states of the elements present.

Q3: What makes FOMA desirable for creating hydrophobic surfaces?

A3: FOMA's highly fluorinated side chain contributes significantly to its low surface energy. This characteristic makes it a key component in fabricating hydrophobic and superhydrophobic surfaces [, , , , , , ].

Q4: Can FOMA be used in thin film applications?

A4: Yes, FOMA has been successfully incorporated into thin film applications. For instance, researchers have developed a robust, water-/oil-repellent multilayer thin-film encapsulation for organic electronic devices using FOMA [].

Q5: How does the incorporation of FOMA influence the morphology of polymer films?

A5: The presence of FOMA can significantly impact the morphology of polymer films. For example, in silica-fluoropolymer core-shell coatings, the size and content of silica particles used alongside FOMA influence the resulting roughness and superamphiphobic properties of the coating [].

Q6: What polymerization techniques are commonly employed with FOMA?

A6: FOMA can be polymerized using various techniques, including Atom Transfer Radical Polymerization (ATRP) [, , , ], Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [, , ], and anionic polymerization [, ]. The choice of technique often depends on the desired polymer architecture and properties.

Q7: How does FOMA contribute to the self-assembly of copolymers in solution?

A7: The hydrophobic nature of the perfluorooctyl segment in FOMA drives its self-assembly in solution when incorporated into block copolymers. This self-assembly can lead to the formation of various nanostructures, including micelles, vesicles, and cylinders, depending on the copolymer composition and conditions [, , , , , ].

Q8: Can the self-assembly of FOMA-containing copolymers be controlled?

A8: Yes, the self-assembly process can be controlled by factors such as the length of the solvophilic and solvophobic blocks in the copolymer, the solvent used, and the concentration of the copolymer [, , , , , ].

Q9: What are some applications of FOMA-containing polymers?

A9: FOMA-containing polymers find applications in various fields due to their unique properties:

- Superhydrophobic coatings: These coatings, exhibiting extreme water repellency, are useful in self-cleaning surfaces, anti-fouling coatings, and oil/water separation membranes [, , , , ].

- Organic electronic devices: FOMA-based thin films serve as protective layers in organic electronic devices, shielding them from moisture and environmental damage [].

- Biomedical applications: FOMA has been explored in the development of drug delivery systems and biocompatible materials [, , ].

Q10: How does the length of the fluorinated side chain in FOMA impact its properties?

A10: The length of the fluorinated side chain in FOMA influences its hydrophobicity and self-assembly behavior. Generally, longer fluorinated side chains enhance hydrophobicity and promote the formation of more defined nanostructures in solution [, ].

Q11: How stable are FOMA-containing materials under various conditions?

A11: FOMA-containing materials generally exhibit good stability under various conditions. Studies have shown their resilience to:

- Laundry cycles: Superamphiphobic fabrics maintain their properties after multiple washes [].

- UV irradiation: Coatings demonstrate durability upon exposure to UV light [].

- Chemical exposure: Resistance to acidic and basic solutions has been observed [].

- Mechanical abrasion: Certain FOMA-based coatings demonstrate good abrasion resistance [, ].

Q12: Are there any environmental concerns associated with FOMA and its degradation products?

A12: While the research papers provided do not directly address the environmental impact of FOMA, it's crucial to acknowledge that fluorinated compounds can raise concerns regarding their persistence and potential bioaccumulation in the environment. Further research is needed to fully understand the environmental fate and potential risks associated with FOMA and its degradation products.

Q13: Are there sustainable strategies for managing FOMA-containing waste?

A13: Developing sustainable strategies for managing FOMA-containing waste is crucial to minimize potential environmental risks. Research into alternative, more environmentally benign fluorinated monomers and biodegradable alternatives could offer solutions. Furthermore, exploring efficient recycling and waste management techniques for FOMA-containing materials is vital to ensure responsible use and disposal [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)